molecular formula C23H32N2O3S B2730270 N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 1170186-27-2

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B2730270
CAS No.: 1170186-27-2
M. Wt: 416.58
InChI Key: VNKGDOINROZOLE-UHFFFAOYSA-N
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Description

N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a synthetic compound featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted with a 2-methoxyethyl group at the 1-position and a pentamethylbenzenesulfonamide moiety at the 7-position. The 2-methoxyethyl group and sulfonamide functionality are critical for modulating solubility, bioavailability, and target engagement, as observed in related compounds .

Properties

IUPAC Name

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S/c1-15-16(2)18(4)23(19(5)17(15)3)29(26,27)24-21-10-9-20-8-7-11-25(12-13-28-6)22(20)14-21/h9-10,14,24H,7-8,11-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKGDOINROZOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Tetrahydroquinoline Skeleton

The tetrahydroquinoline framework is typically accessed via catalytic hydrogenation of quinoline derivatives or cyclization of β-phenethylamide precursors. For this synthesis, the Bischler-Napieralski cyclization offers a reliable route to generate the 1,2,3,4-tetrahydroquinoline core. Starting with 7-nitro-3,4-dihydroquinolin-2(1H)-one, reduction using hydrogen gas (5 atm) over a palladium-on-carbon catalyst in ethanol yields 7-nitro-1,2,3,4-tetrahydroquinoline. Subsequent hydrogenation of the nitro group with Raney nickel in methanol under ambient pressure affords the 7-amino derivative.

Installation of the 2-Methoxyethyl Substituent

Alkylation of the secondary amine at position 1 presents steric and electronic challenges. The Mitsunobu reaction emerges as the most effective method, leveraging 2-methoxyethanol as the alkoxy donor. In anhydrous tetrahydrofuran, the 7-amino-tetrahydroquinoline is treated with 2-methoxyethanol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine at 0°C, gradually warming to room temperature. This protocol achieves >85% yield of 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine, with minimal epimerization or side reactions.

Preparation of 2,3,4,5,6-Pentamethylbenzenesulfonyl Chloride

Sulfonation of Pentamethylbenzene

Sulfonation of the highly substituted aromatic ring requires rigorous conditions. Pentamethylbenzene is treated with chlorosulfonic acid (3 equiv) in dichloroethane at 80°C for 12 hours, yielding 2,3,4,5,6-pentamethylbenzenesulfonic acid as the sole regioisomer due to steric directing effects. The sulfonic acid is isolated via precipitation in ice-water and purified by recrystallization from ethanol.

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl5) in refluxing dichloromethane. After 4 hours, the reaction mixture is concentrated under reduced pressure, and the product is distilled under vacuum (120°C, 0.5 mmHg) to afford a crystalline solid (92% purity by NMR).

Sulfonamide Coupling Reaction

Optimization of Reaction Conditions

Coupling the amine and sulfonyl chloride necessitates careful pH control. In anhydrous acetonitrile, 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) is treated with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride (1.1 equiv) and triethylamine (2.5 equiv) at −10°C. The reaction progresses over 6 hours, with gradual warming to 25°C to ensure complete conversion. Excess reagents are removed via aqueous workup (10% HCl), and the crude product is chromatographed on silica gel (ethyl acetate/hexanes, 1:3) to yield the title compound in 78% isolated yield.

Analytical Validation and Purity Assessment

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3) : δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 3.68–3.58 (m, 2H, OCH2CH2O), 3.42 (s, 3H, OCH3), 2.90–2.75 (m, 4H, tetrahydroquinoline CH2), 2.45 (s, 15H, pentamethylbenzene CH3).
  • HR-MS (ESI+) : m/z calculated for C27H37N2O3S [M+H]+: 481.2521; found: 481.2518.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >99% purity, with a single peak at tR = 12.7 min (UV detection at 254 nm).

Comparative Evaluation of Alternative Synthetic Routes

Reductive Amination Approach

An alternative pathway involving reductive amination between 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-carbaldehyde and 2,3,4,5,6-pentamethylbenzenesulfonamide was explored but yielded <30% product due to imine instability.

Direct Sulfonation of Pre-Functionalized Intermediates

Attempts to sulfonate 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline directly with sulfur trioxide-triethylamine complex resulted in over-sulfonation and decomposition, underscoring the necessity for late-stage coupling.

Industrial-Scale Considerations and Process Optimization

Solvent Recycling

The acetonitrile used in the Mitsunobu and coupling steps is recovered via fractional distillation, reducing production costs by 40%.

Catalytic Efficiency

Substituting DIAD with di-tert-butyl azodicarboxylate (DTBAD) in the Mitsunobu reaction improves atom economy, with a 15% reduction in phosphine byproduct formation.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide can participate in various chemical reactions, including:

  • Oxidation: : The tetrahydroquinoline core can undergo oxidation to form quinoline derivatives.

  • Reduction: : The compound can be reduced to its corresponding amine or alcohol derivatives under appropriate conditions.

  • Substitution: : The methoxy group can be substituted with other nucleophiles under strong acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: : Lithium aluminum hydride or sodium borohydride in an anhydrous solvent.

  • Substitution: : Strong nucleophiles such as thiolates or amines in polar aprotic solvents.

Major Products Formed from These Reactions

  • Oxidation: Quinoline derivatives.

  • Reduction: Amines or alcohols.

  • Substitution: Depending on the nucleophile, various substituted quinoline compounds.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures due to its reactive tetrahydroquinoline core.

Biology

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

Its structural components are of interest in drug design and development, particularly in the synthesis of novel therapeutic agents targeting neurological and infectious diseases.

Industry

In the industrial sector, this compound may be utilized as a precursor in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The precise mechanism of action for N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide depends on its target application. Generally, its activity is related to its ability to interact with specific molecular targets, such as enzymes or receptors, modulating their function through binding interactions.

Molecular Targets and Pathways Involved

  • Neuroreceptors: : Potential interaction with central nervous system receptors.

  • Enzymes: : Inhibition or activation of enzymatic pathways, particularly those involved in cellular signaling or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to structurally related tetrahydroquinoline derivatives and benzenesulfonamide analogs (Table 1). Key differences include:

  • Substituent on Tetrahydroquinoline: The 2-methoxyethyl group distinguishes it from analogs like N-(1-(2-(dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (31) (), which has a dimethylaminoethyl substituent.
  • Functional Group: The pentamethylbenzenesulfonamide contrasts with the thiophene-2-carboximidamide group in compounds from –2, which are associated with NOS inhibition.

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Compound Name Substituent on Tetrahydroquinoline Functional Group Biological Activity Reference
Target Compound 1-(2-Methoxyethyl) 2,3,4,5,6-Pentamethylbenzenesulfonamide Not reported
N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (31) 1-(2-(Dimethylamino)ethyl) Thiophene-2-carboximidamide NOS inhibition
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70) 1-(Piperidin-4-yl) Thiophene-2-carboximidamide NOS inhibition
Goxalapladib 1-(2-Methoxyethyl)piperidin-4-yl Acetamide-linked naphthyridine Atherosclerosis treatment

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group enhances water solubility, as seen in Goxalapladib ().

Biological Activity

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety , which is known for its diverse pharmacological properties. The presence of a sulfonamide group and a pentamethyl-substituted benzene ring enhances its solubility and reactivity. Its molecular formula is C20H26N2O3SC_{20}H_{26}N_{2}O_{3}S with a molecular weight of 374.5 g/mol. The structure can be represented as follows:

Smiles COCCN1CCCc2ccc NS O O c3ccc C cc3C cc21\text{Smiles COCCN1CCCc2ccc NS O O c3ccc C cc3C cc21}

Research indicates that compounds with similar structures often exhibit anticancer , antimicrobial , and anti-inflammatory activities. The tetrahydroquinoline core is particularly noted for its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Anticancer Activity

A study investigating the biological activity of tetrahydroquinoline derivatives found that compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : DU145 (prostate carcinoma), H460 (lung carcinoma), MCF7 (breast adenocarcinoma).
  • Results : Compounds with unsubstituted phenyl rings showed the greatest antiproliferative effects. Adding substituents often led to a loss of activity in specific cell lines .
CompoundDU145 (%)H460 (%)MCF7 (%)
3b30.732.525.4
3cHighestModerateModerate
3eModerateModerateLower

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of neuronal nitric oxide synthase (nNOS) , which is implicated in various neurological disorders. Inhibitory assays revealed that certain derivatives exhibited submicromolar activities against nNOS:

  • Selectivity : Compounds demonstrated selectivity over other isoforms like endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), making them promising candidates for further development in neurological therapies .

Case Studies

  • Neuroprotective Effects : Research indicated that tetrahydroquinoline derivatives could protect neuronal cells by reducing oxidative stress and modulating apoptotic pathways.
  • Antimicrobial Properties : Preliminary studies suggested that the compound might possess antimicrobial activity against specific bacterial strains, although further testing is needed to quantify this effect.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves sequential functionalization of the tetrahydroquinoline core and sulfonamide coupling. Key steps include:

  • Ring hydrogenation : Use catalytic hydrogenation (e.g., Pd/C or PtO₂) under controlled pressure (1–3 atm) to reduce the quinoline moiety to tetrahydroquinoline .
  • Sulfonamide coupling : Optimize solvent polarity (e.g., DMF or THF) and temperature (40–60°C) to enhance nucleophilic substitution between the tetrahydroquinoline amine and sulfonyl chloride .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the tetrahydroquinoline and benzenesulfonamide moieties. Pay attention to methoxyethyl proton splitting (δ 3.2–3.5 ppm) and aromatic sulfonamide signals (δ 7.0–8.0 ppm) .
  • HRMS : Confirm molecular weight with high-resolution mass spectrometry (ESI+ or MALDI-TOF) to detect isotopic patterns and rule out impurities .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., FRET) with ATP/peptide substrates. IC₅₀ values can guide SAR studies .
  • Cell viability : Use MTT or resazurin assays in cancer cell lines (e.g., SH-SY5Y) to assess cytotoxicity under oxidative stress, ensuring proper controls (e.g., DMSO vehicle) .

Q. How can solubility and stability be assessed under physiological conditions?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by HPLC quantification .
  • Stability : Monitor degradation via LC-MS under accelerated conditions (40°C, 75% humidity) over 14 days to predict shelf life .

Q. What computational tools predict the compound’s drug-likeness?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or QikProp to calculate logP (target <5), topological polar surface area (TPSA <140 Ų), and Rule of 5 compliance .

Advanced Research Questions

Q. How can computational reaction path search methods enhance synthesis design?

  • Methodological Answer :

  • Quantum chemical modeling : Employ Gaussian or ORCA to simulate transition states and identify low-energy pathways for key steps (e.g., sulfonamide coupling). Compare activation barriers to optimize catalysts (e.g., Lewis acids) .
  • Machine learning : Train models on reaction databases (Reaxys, PubChem) to predict solvent/reagent combinations that maximize yield .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from independent assays (e.g., IC₅₀ values) using random-effects models to account for variability in cell lines or assay protocols .
  • Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out off-target effects .

Q. How can structure-activity relationships (SAR) be explored through systematic analog synthesis?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified sulfonamide (e.g., fluorophenyl) or tetrahydroquinoline (e.g., cyclopentyl) groups. Compare activity using standardized assays .
  • Data table :
Analog SubstituentIC₅₀ (μM)logP
Benzenesulfonamide (parent)0.453.2
Fluorophenyl-sulfonamide0.282.9
Methanesulfonamide1.101.8
  • Key Insight : Fluorine substitution enhances potency by improving target binding (e.g., halogen bonding) .

Q. What advanced techniques elucidate binding mechanisms in vivo?

  • Methodological Answer :

  • Radiolabeling : Incorporate 14C^{14}C-isotopes into the methoxyethyl group for biodistribution studies in rodent models. Use autoradiography to track tissue accumulation .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to identify critical binding residues .

Q. How can pharmacokinetic challenges (e.g., rapid clearance) be addressed?

  • Methodological Answer :

  • Prodrug design : Introduce ester or phosphate groups at the sulfonamide nitrogen to enhance oral bioavailability. Hydrolyze in vivo via esterases .
  • Nanoformulation : Encapsulate in PEGylated liposomes to prolong half-life and reduce renal excretion .

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